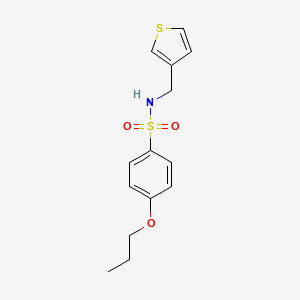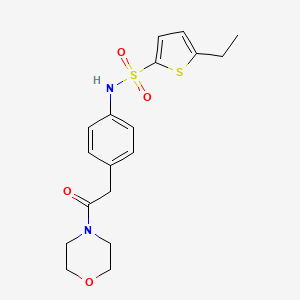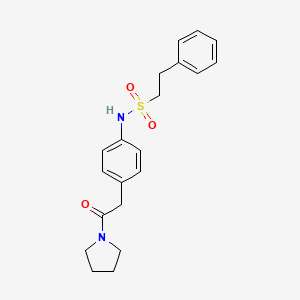
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide
Übersicht
Beschreibung
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide, also known as NSC-207895, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment.
Wirkmechanismus
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of several proteins involved in cancer cell proliferation and survival, including Aurora kinases, polo-like kinases, and heat shock protein 90 (HSP90). N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it has been shown to cause cell cycle arrest and apoptosis in normal cells at high concentrations. N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit multiple targets involved in cancer cell proliferation and survival. However, N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide research, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the optimization of its pharmacokinetic and pharmacodynamic properties. N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide may also have potential applications in other diseases, such as neurodegenerative disorders and viral infections, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells, both in vitro and in vivo. N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(21-10-12-25-13-11-21)14-16-6-8-18(9-7-16)20-26(23,24)15-17-4-2-1-3-5-17/h1-9,20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJMAJRSNZNJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxyphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209680.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3209687.png)
![1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea](/img/structure/B3209694.png)
![6-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3209699.png)
![3-Ethyl-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3209701.png)

![2-(2-methoxyphenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209725.png)


![2-phenyl-N-[2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide](/img/structure/B3209740.png)
![1-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea](/img/structure/B3209747.png)

![2-(2-methoxy-4-methylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209765.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B3209770.png)